PTP1B Inhibition: F2Pmp vs. Non-Fluorinated Pmp (Head-to-Head IC50 Comparison)
The active moiety F2Pmp demonstrates a >1000-fold enhancement in inhibitory potency against PTP1B compared to its closest non-fluorinated analog, phosphonomethyl phenylalanine (Pmp). In a direct head-to-head comparison using the identical hexameric peptide scaffold (Ac-D-A-D-E-X-L-amide), the F2Pmp-containing peptide exhibited an IC50 of 100 nM, while the Pmp-containing peptide required 200 µM to achieve 50% inhibition [1]. This stark quantitative difference directly establishes the necessity of the difluoromethylene unit for high-affinity PTP binding.
| Evidence Dimension | Inhibitory potency against PTP1B-mediated dephosphorylation of the insulin receptor |
|---|---|
| Target Compound Data | IC50 = 100 nM (L-F2Pmp in hexameric peptide Ac-D-A-D-E-(L-F2Pmp)-L-amide) |
| Comparator Or Baseline | IC50 = 200,000 nM (200 µM) (D/L-Pmp in hexameric peptide Ac-D-A-D-E-(D/L-Pmp)-L-amide) |
| Quantified Difference | 2,000-fold difference (200 µM vs. 100 nM); described as a three orders of magnitude enhancement in affinity [1]. |
| Conditions | In vitro enzymatic assay using PTP 1B and autophosphorylated insulin receptor as substrate. Peptide sequence: Ac-D-A-D-E-X-L-amide, where X = L-F2Pmp or D/L-Pmp. |
Why This Matters
For procurement, this confirms that only the F2Pmp-containing building block can yield low nanomolar PTP inhibitors; the non-fluorinated analog is biologically inert for this target class.
- [1] Burke, T. R., Kole, H. K., & Roller, P. P. (1994). Potent inhibition of insulin receptor dephosphorylation by a hexamer peptide containing the phosphotyrosyl mimetic F2Pmp. Biochemical and Biophysical Research Communications, 204(1), 129-134. View Source
